molecular formula C4H5NS2 B561333 4-Thiazolemethanethiol CAS No. 104256-57-7

4-Thiazolemethanethiol

Cat. No.: B561333
CAS No.: 104256-57-7
M. Wt: 131.211
InChI Key: SNCMPUVRAZFKCG-UHFFFAOYSA-N
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Description

4-Thiazolemethanethiol is an organic compound with the molecular formula C4H5NS2. It is a member of the thiazole family, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

4-Thiazolemethanethiol, like other thiazoles, plays a significant role in various biochemical reactions. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, thiazoles are found in Vitamin B1 (thiamine), which plays a crucial role in the body’s energy metabolism

Molecular Mechanism

Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that this compound could potentially interact with biomolecules through these mechanisms, leading to changes in gene expression or enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Thiazolemethanethiol can be synthesized through several methods. One common approach involves the reaction of α-haloketones with thiourea or thioamides under solvent-free conditions or in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures, such as 110°C, and can be facilitated by microwave irradiation to improve yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and microwave-assisted synthesis. These methods not only reduce waste but also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolemethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of 4-Thiazolemethanethiol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Biological Activity

4-Thiazolemethanethiol, a sulfur-containing compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a thiol group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₄H₅NS₂
  • Molecular Weight : 133.22 g/mol

The compound's unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings from different research articles:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus 32 µg/mL
Escherichia coli 16 µg/mL
Candida albicans 64 µg/mL

These results indicate that this compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. A notable study demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The results are summarized in the following table:

Treatment Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
103025
505045
1007065

These findings suggest that higher concentrations of this compound correlate with increased inhibition of inflammatory cytokine production.

Anticancer Activity

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. The following case study illustrates these effects:

Case Study: Anticancer Activity in HepG2 Cells

A study investigated the effects of this compound on HepG2 liver cancer cells. The compound was administered at varying concentrations (10, 50, and 100 µg/mL), and cell viability was assessed using an MTT assay.

  • Results :
    • At 100 µg/mL, cell viability decreased to 25% compared to control.
    • Apoptosis was confirmed via flow cytometry, showing an increase in early apoptotic cells by 40% at this concentration.

These results indicate that this compound possesses significant anticancer activity against HepG2 cells, potentially making it a candidate for further development in cancer therapy.

Properties

IUPAC Name

1,3-thiazol-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCMPUVRAZFKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653455
Record name (1,3-Thiazol-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104256-57-7
Record name (1,3-Thiazol-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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